3-(Cyclooctylmethyl)piperidine hydrochloride
Overview
Description
3-(Cyclooctylmethyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H28ClN . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 3-(Cyclooctylmethyl)piperidine hydrochloride consists of a piperidine ring attached to a cyclooctylmethyl group . Piperidine is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Piperidine, the core structure in 3-(Cyclooctylmethyl)piperidine hydrochloride, can undergo various chemical reactions. It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Scientific Research Applications
Crystal and Molecular Structure Analysis
The study by Szafran, Komasa, & Bartoszak-Adamska (2007) on 4-Piperidinecarboxylic acid hydrochloride provides insights into the crystal and molecular structure of related piperidine compounds. Understanding the crystal structure and molecular interactions of such compounds can be crucial for their application in drug design and material science.
Stereoselective Synthesis
The synthesis of piperidine derivatives through stereoselective methods as described by Cariou & Snaith (2006) can be critical for the development of pharmaceuticals where the stereochemistry of the drug molecule impacts its efficacy and safety.
Non-Peptide ORL-1 Receptor Antagonist Synthesis
A novel synthetic approach to a non-peptide ORL-1 receptor antagonist that involves a piperidine framework has been detailed by De Risi et al. (2001). This highlights the potential of piperidine derivatives in the development of new therapeutic agents targeting specific receptors.
Antimicrobial Activity
The study on the synthesis and microbial activity screening of piperidine derivatives by Ovonramwen, Owolabi, & Oviawe (2019) suggests that certain piperidine derivatives can exhibit moderate antimicrobial activity. This opens up avenues for the development of new antimicrobial agents from piperidine-based compounds.
Cytotoxicity and Selective Toxicity for Malignant Cells
Research by Pati et al. (2008) on 3,5-bis(benzylidene)piperidin-4-ones shows that certain piperidine derivatives possess cytotoxic properties with selective toxicity towards malignant cells. This highlights the potential application of piperidine derivatives in cancer research and therapy.
Corrosion Inhibition
The application of Piperine derivatives as green corrosion inhibitors on iron surfaces as investigated by Belghiti et al. (2018) demonstrates the versatility of piperidine derivatives in materials science, particularly in protecting metals from corrosion.
Safety and Hazards
While specific safety data for 3-(Cyclooctylmethyl)piperidine hydrochloride is not available, piperidine is known to be a corrosive substance that can cause severe burns and eye damage. It is recommended to use appropriate personal protective equipment, including gloves and eye protection, when handling piperidine .
Future Directions
Piperidine derivatives, including 3-(Cyclooctylmethyl)piperidine hydrochloride, have potential for further exploration in the field of drug discovery due to their wide range of biological activities . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
properties
IUPAC Name |
3-(cyclooctylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N.ClH/c1-2-4-7-13(8-5-3-1)11-14-9-6-10-15-12-14;/h13-15H,1-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOUAVLVSDUWQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclooctylmethyl)piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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